5-Fluoro-2-methoxy-3-nitrobenzoic acid
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Overview
Description
5-Fluoro-2-methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzoic acid to introduce the nitro group. This is followed by a fluorination reaction to replace a hydrogen atom with a fluorine atom. The reaction conditions often involve the use of nitric acid for nitration and a fluorinating agent such as potassium fluoride for the fluorination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted benzoic acids.
Reduction: Formation of 5-Fluoro-2-methoxy-3-aminobenzoic acid.
Oxidation: Formation of 5-Fluoro-2-carboxy-3-nitrobenzoic acid.
Scientific Research Applications
5-Fluoro-2-methoxy-3-nitrobenzoic acid is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxy-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxybenzoic acid
- 5-Fluoro-2-methoxynicotinic acid
- 3-Fluoro-5-methoxyphenylboronic acid
- 2-Fluoro-5-nitrobenzoic acid
- 5-Ethyl-2-methoxy-3-nitrobenzoic acid
- 5-Fluoro-2-nitrobenzoic acid
- 5-Chloro-2-methoxy-3-nitrobenzoic acid
- 3-Fluoro-2-methoxybenzoic acid
- Methyl 5-fluoro-2-methoxy-3-nitrobenzoate
- 5-Methoxy-2-nitrobenzoic acid
Uniqueness
5-Fluoro-2-methoxy-3-nitrobenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxy and nitro groups provide sites for further chemical modifications. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6FNO5 |
---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H6FNO5/c1-15-7-5(8(11)12)2-4(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
VWXGKPAQTSMYTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O |
Origin of Product |
United States |
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